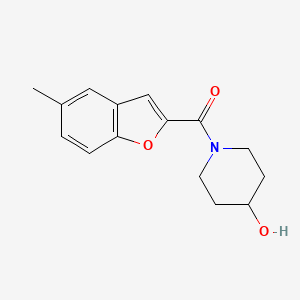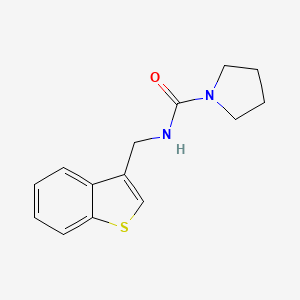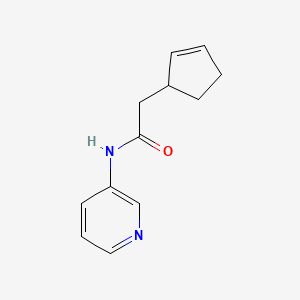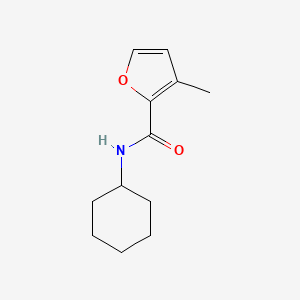
(4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone, also known as HMBM, is a synthetic compound that has been the subject of research in the field of medicinal chemistry. It is a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It also has antioxidant properties that help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
(4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce oxidative stress and inflammation in the brain, and protect neurons from damage. (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone has also been shown to have anti-inflammatory effects and to modulate the immune system.
Advantages and Limitations for Lab Experiments
One advantage of using (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. It also has a relatively low toxicity profile, which makes it a safer alternative to other drugs that are used in cancer and neurodegenerative disease research. However, one limitation is that (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several potential future directions for research on (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone. One area of interest is the development of (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone derivatives that may have improved efficacy and safety profiles. Another area of interest is the investigation of (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone in humans.
Synthesis Methods
(4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone can be synthesized using a multi-step process that involves the reaction of 1-(4-hydroxypiperidin-1-yl)propan-2-one with 5-methyl-2-nitrobenzoic acid, followed by reduction and cyclization. The final product is obtained through purification and isolation using column chromatography.
Scientific Research Applications
(4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone has been the subject of several scientific studies due to its potential therapeutic applications. One study found that (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone exhibited anti-cancer activity by inducing apoptosis in cancer cells. Another study showed that (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone had neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(4-hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10-2-3-13-11(8-10)9-14(19-13)15(18)16-6-4-12(17)5-7-16/h2-3,8-9,12,17H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXXTXJHFKANTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(5-methylfuran-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7565428.png)

![ethyl (Z)-2-cyano-3-[4-[[1-(2-methoxyethyl)-6-oxopyridazine-3-carbonyl]amino]phenyl]prop-2-enoate](/img/structure/B7565440.png)
![1,1,3-trioxo-2-propan-2-yl-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)-1,2-benzothiazole-6-carboxamide](/img/structure/B7565444.png)
![N-cyclopropyl-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B7565452.png)
![4-[2-(3-hydroxypiperidin-1-yl)-2-oxoethyl]-2H-phthalazin-1-one](/img/structure/B7565453.png)

![Tert-butyl 4-[(3,4-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate](/img/structure/B7565467.png)


![2-(4-ethoxyphenyl)-N-[[3-(morpholin-4-ylmethyl)phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7565487.png)

![N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide](/img/structure/B7565520.png)
![2-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7565529.png)